molecular formula C9H10N2O2 B13224245 {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol

{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13224245
M. Wt: 178.19 g/mol
InChI Key: IXNZQKKJAUXVHI-UHFFFAOYSA-N
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Description

{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and efficient energy transfer.

    Condensation reaction: Involves 2-aminopyridines and α-bromoketones.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the imidazo[1,2-a]pyridine ring.

    Substitution: Substitution reactions at the methoxy group or the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products:

    Oxidation products: Carboxylic acids.

    Reduction products: Alcohols or amines.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with receptors to alter their activity.

Comparison with Similar Compounds

  • {5-Methylimidazo[1,2-a]pyridin-3-yl}methanol
  • {5-Methoxyimidazo[1,2-a]pyridine}

Comparison:

{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(5-methoxyimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-5,12H,6H2,1H3

InChI Key

IXNZQKKJAUXVHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)CO

Origin of Product

United States

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